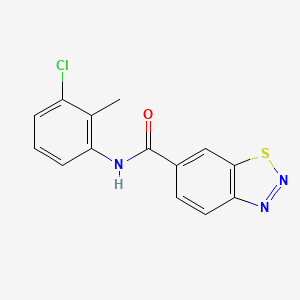![molecular formula C21H25N5O2 B2956661 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921577-74-4](/img/structure/B2956661.png)
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alpha 1-Adrenoceptor Antagonism
A study identified novel arylpiperazines as selective antagonists for alpha 1-adrenoceptor (AR) subtypes. These compounds, derived from arylpiperazines and heteroaryl carboxamides, showed affinity for the alpha 1-AR subtype, which is prevalent in the human lower urinary tract. This suggests potential applications in targeting urinary tract disorders (Elworthy et al., 1997).
Antimicrobial Activity
Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, with some compounds demonstrating significant antibacterial activity. This highlights their potential use in developing new antimicrobial agents (Rahmouni et al., 2014).
Synthesis of Heterocyclic Compounds
Studies have focused on synthesizing various heterocyclic compounds using 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one as a precursor or structural motif. These include the synthesis of pyrazolopyrimidines and pyrazolonaphthyridines, indicating the compound's versatility in creating diverse molecular structures (Ju Xiu-lian, 2008).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This suggests potential applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Dopamine Receptor Agonism
A study discovered high-affinity dopamine receptor partial agonists incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds demonstrated a bias towards activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential in developing new therapeutics for neurological disorders (Möller et al., 2017).
Solid Base Catalysis
Silica-bonded N-propylpiperazine sodium n-propionate was utilized as a solid base catalyst for synthesizing various 4H-pyran derivatives. This showcases the compound's utility in enhancing chemical synthesis processes (Niknam et al., 2013).
Antipsychotic Potential
N-phenylpiperazine heterocyclic derivatives were designed and synthesized as multi-target compounds for potential schizophrenia treatment. This demonstrates the compound's relevance in developing new antipsychotic medications (Neves et al., 2010).
Antiproliferative Activity
New 3,7-disubstituted pyrazolo[3,4-c] pyridines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer research and treatment (Gavriil et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound, also known as F2248-0279, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s unique molecular structure, which allows it to bind to the active site of CDK2, preventing it from interacting with its natural substrates .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Propriétés
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h4-8,14-15H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQBWLSZYOOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

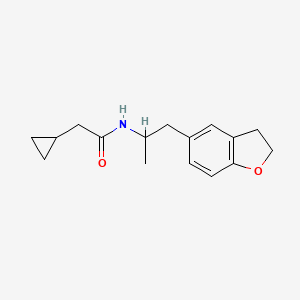
![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)
![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)
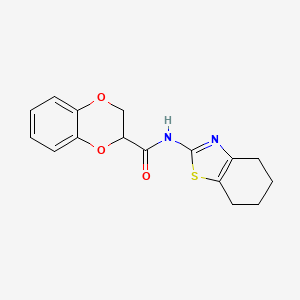


![N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2956588.png)
![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)
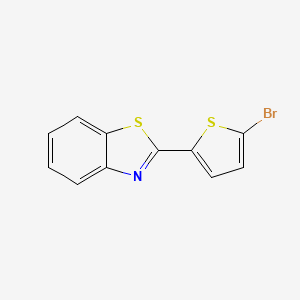
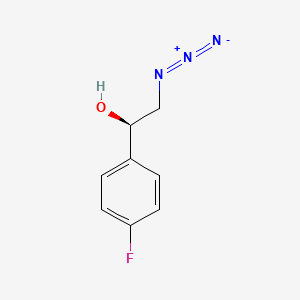
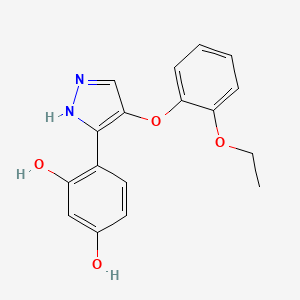
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2956599.png)
